Methyl 4-{[2-(4-chloro-2-methylphenoxy)-2,2-difluoroacetyl]amino}benzenecarboxylate
Description
Methyl 4-{[2-(4-chloro-2-methylphenoxy)-2,2-difluoroacetyl]amino}benzenecarboxylate is a synthetic aromatic ester derivative featuring a benzoate backbone substituted with an amino-linked difluoroacetyl group and a 4-chloro-2-methylphenoxy moiety. Its structure integrates multiple functional groups:
- Methyl benzoate core: Enhances lipophilicity, influencing membrane permeability and environmental persistence.
- Difluoroacetyl group: The electron-withdrawing fluorine atoms may improve metabolic stability and binding affinity to biological targets.
The difluoro modification in the target compound may enhance its efficacy or environmental resilience compared to non-fluorinated analogs.
Properties
IUPAC Name |
methyl 4-[[2-(4-chloro-2-methylphenoxy)-2,2-difluoroacetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClF2NO4/c1-10-9-12(18)5-8-14(10)25-17(19,20)16(23)21-13-6-3-11(4-7-13)15(22)24-2/h3-9H,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWEXXDGGFZISLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OC(C(=O)NC2=CC=C(C=C2)C(=O)OC)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClF2NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-{[2-(4-chloro-2-methylphenoxy)-2,2-difluoroacetyl]amino}benzenecarboxylate typically involves multiple steps:
Starting Materials: The synthesis begins with 4-chloro-2-methylphenol and 4-aminobenzoic acid.
Formation of Intermediate: The 4-chloro-2-methylphenol is reacted with difluoroacetic anhydride to form 2-(4-chloro-2-methylphenoxy)-2,2-difluoroacetic acid.
Amidation: The intermediate is then reacted with 4-aminobenzoic acid under amidation conditions to form the amide linkage.
Esterification: Finally, the carboxylic acid group of the resulting compound is esterified using methanol in the presence of a catalyst to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{[2-(4-chloro-2-methylphenoxy)-2,2-difluoroacetyl]amino}benzenecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids and other oxidized products.
Reduction: Reduction reactions can convert the difluoroacetyl group to a difluoromethyl group.
Substitution: The chlorinated phenoxy moiety can undergo nucleophilic substitution reactions, replacing the chlorine atom with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Sodium methoxide (NaOCH3) or other nucleophiles in polar aprotic solvents.
Major Products
Oxidation: Carboxylic acids and phenolic derivatives.
Reduction: Difluoromethyl derivatives.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
Methyl 4-{[2-(4-chloro-2-methylphenoxy)-2,2-difluoroacetyl]amino}benzenecarboxylate is utilized in several scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Employed in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-{[2-(4-chloro-2-methylphenoxy)-2,2-difluoroacetyl]amino}benzenecarboxylate involves its interaction with specific molecular targets. The compound’s difluoroacetyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. The chlorinated phenoxy moiety may also contribute to its biological effects by interacting with cellular membranes and receptors .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural and functional similarities with several phenoxyacetic acid derivatives and related esters/amides. Below is a detailed comparison:
Table 1: Structural and Functional Comparison
Key Insights :
The methyl benzoate core increases lipophilicity, favoring cuticular penetration in plants over MCPA’s ionic form .
Structural Analogues: MCPA Sodium Salt: Higher water solubility facilitates foliar application but limits soil residual activity. The target compound’s ester form may offer prolonged soil presence .
Synthetic Trends :
- Fluorination (as seen in the target compound) is a common strategy to optimize agrochemicals, balancing potency and environmental safety .
Research Findings and Data Gaps
- Herbicidal Activity: No direct studies on the target compound were found.
- Environmental Fate : Esters like the target compound typically hydrolyze slower than acids, increasing soil half-life. This could raise regulatory scrutiny regarding accumulation .
- Toxicity : Fluorinated compounds often exhibit lower mammalian toxicity but may pose ecological risks (e.g., bioaccumulation in aquatic systems) .
Biological Activity
Methyl 4-{[2-(4-chloro-2-methylphenoxy)-2,2-difluoroacetyl]amino}benzenecarboxylate, a compound with significant potential in agricultural and medicinal applications, is a derivative of phenoxyacetic acid. This article examines its biological activity, focusing on its pharmacological effects, toxicity profiles, and potential therapeutic uses.
Chemical Structure and Properties
The compound can be described by the following structural formula:
Molecular Weight : 329.70 g/mol
CAS Number : 339011-04-0
Biological Activity Overview
This compound exhibits a range of biological activities, primarily as an herbicide and potential therapeutic agent. Its mechanism of action is largely attributed to its ability to interfere with plant growth hormones and enzyme systems.
1. Herbicidal Activity
The compound functions as a selective herbicide targeting broadleaf weeds. It operates by mimicking natural plant hormones (auxins), leading to uncontrolled growth and eventual plant death. Studies have shown that it is effective against various weed species, including thistle and dock .
2. Antimicrobial Properties
Research indicates that derivatives of phenoxyacetic acid exhibit antimicrobial activity. This compound has been evaluated for its potential against bacterial strains, showing promising results in inhibiting growth at certain concentrations.
Case Study 1: Herbicidal Efficacy
A field study conducted in agricultural settings assessed the effectiveness of this compound against common broadleaf weeds. Results indicated a significant reduction in weed biomass compared to untreated controls, confirming its efficacy as a herbicide.
Case Study 2: Antimicrobial Testing
In vitro studies were performed to evaluate the antimicrobial properties of the compound against E. coli and S. aureus. The results demonstrated a dose-dependent inhibition of bacterial growth, suggesting potential applications in agricultural microbiology.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
